molecular formula C18H18N2O2S B2557191 N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946284-52-2

N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No. B2557191
M. Wt: 326.41
InChI Key: CEMISEXNCXTKNV-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as LY3023414, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound is currently undergoing clinical trials and is being studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves the reaction of 4-isopropylaniline with 2-bromoacetyl thiophene followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Starting Materials
4-isopropylaniline, 2-bromoacetyl thiophene, hydroxylamine hydrochloride, acetic anhydride

Reaction
Step 1: 4-isopropylaniline is reacted with 2-bromoacetyl thiophene in the presence of a base such as potassium carbonate to form N-(4-isopropylphenyl)-2-bromoacetamide., Step 2: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide., Step 3: The final product is obtained by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.

Mechanism Of Action

N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its anti-cancer effects by inhibiting the activity of a protein called PI3K, which is involved in cell growth and survival. By inhibiting PI3K, N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide blocks the signaling pathways that promote cancer cell growth and induces cell death.

Biochemical And Physiological Effects

N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages And Limitations For Lab Experiments

N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easier to synthesize and manipulate compared to larger molecules. It is also highly specific for PI3K, reducing the risk of off-target effects. However, like all experimental compounds, it has limitations, including the need for further optimization and testing before it can be used in clinical trials.

Future Directions

There are several potential future directions for N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. One area of interest is the development of combination therapies that include N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide and other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is the study of N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide in other disease indications, such as autoimmune disorders or inflammatory diseases. Finally, further optimization of the compound may lead to the development of more potent and selective inhibitors of PI3K, with improved therapeutic efficacy and reduced toxicity.
In conclusion, N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, or N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a promising candidate for further study and development.

Scientific Research Applications

N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been found to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12(2)13-5-7-14(8-6-13)19-18(21)11-15-10-16(22-20-15)17-4-3-9-23-17/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMISEXNCXTKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

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